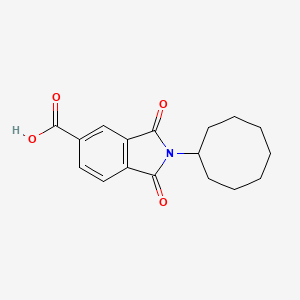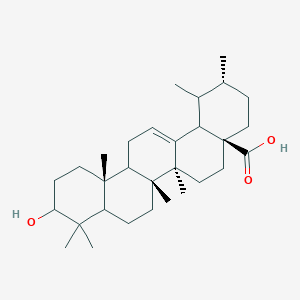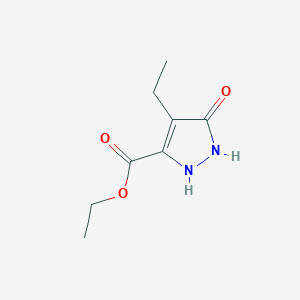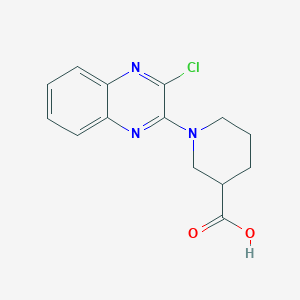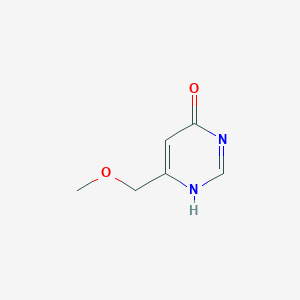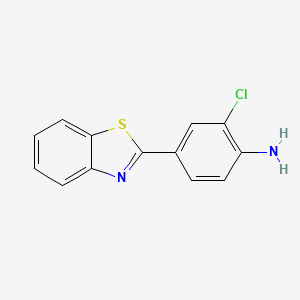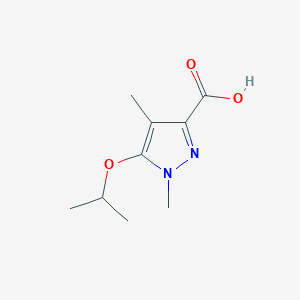
5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-diketones.
Substitution Reactions: The isopropoxy group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the isopropoxy moiety.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction or by using reagents like carbon dioxide under specific conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the pyrazole ring to more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Pyrazole-3-carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms of the carboxylic acid.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: Pyrazole derivatives are studied for their biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial applications.
作用机制
The mechanism by which 5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the isopropoxy group.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Different position of the methyl groups.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Different position of the methyl groups and carboxylic acid.
Uniqueness: The presence of the isopropoxy group in 5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid distinguishes it from other pyrazole derivatives, potentially altering its reactivity and biological activity.
属性
IUPAC Name |
1,4-dimethyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)14-8-6(3)7(9(12)13)10-11(8)4/h5H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHGWZUOKWHDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
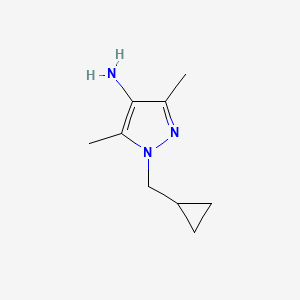
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7841528.png)
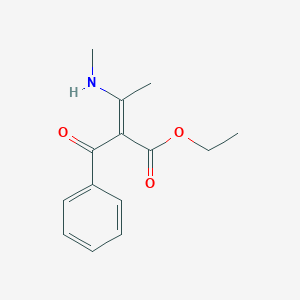
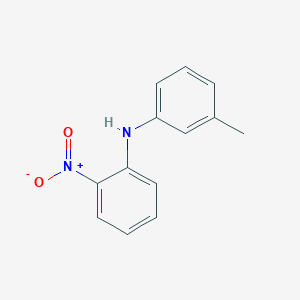
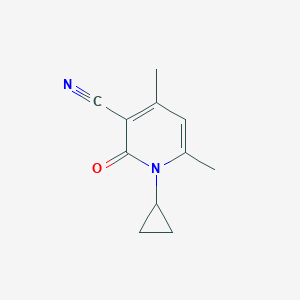
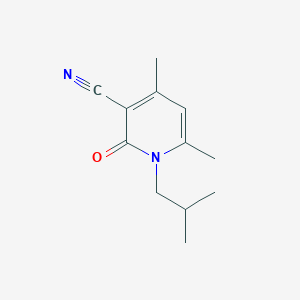
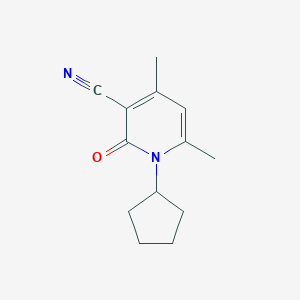
![4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B7841578.png)
